molecular formula C36H52O2 B6593284 Cholesterol trans-Cinnamate CAS No. 50305-81-2

Cholesterol trans-Cinnamate

Cat. No.: B6593284
CAS No.: 50305-81-2
M. Wt: 516.8 g/mol
InChI Key: FESYLMLHRKCTFF-MFLJIVHPSA-N
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Description

Cholesterol trans-Cinnamate (CAS: 50305-81-2) is a cholesterol ester derivative where the hydroxyl group of cholesterol is esterified with trans-cinnamic acid. Its molecular formula is C₃₆H₅₂O₂, with a molecular weight of 516.81 g/mol . This compound is characterized by a rigid aromatic cinnamate moiety attached to the cholesterol backbone, distinguishing it from other cholesterol esters with aliphatic or saturated acyl chains. It is primarily utilized in liquid crystal research, pharmaceutical development, and biochemical studies due to its unique structural and physicochemical properties . High-purity grades (>96.0% by HPLC) make it suitable for precision applications requiring minimal impurities .

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H52O2/c1-25(2)10-9-11-26(3)31-17-18-32-30-16-15-28-24-29(38-34(37)19-14-27-12-7-6-8-13-27)20-22-35(28,4)33(30)21-23-36(31,32)5/h6-8,12-15,19,25-26,29-33H,9-11,16-18,20-24H2,1-5H3/b19-14+/t26-,29+,30+,31-,32+,33+,35+,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESYLMLHRKCTFF-MFLJIVHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC=CC=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)/C=C/C5=CC=CC=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H52O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401014583
Record name Cholest-5-en-3-beta-yl cinnamate
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Molecular Weight

516.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

50305-81-2, 1990-11-0
Record name Cholesterol trans-cinnamate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholest-5-en-3-ol (3beta)-, 3-(3-phenyl-2-propenoate)
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Record name Cholest-5-en-3-ol (3.beta.)-, 3-(3-phenyl-2-propenoate)
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Record name Cholest-5-en-3-beta-yl cinnamate
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Record name Cholest-5-en-3-β-yl cinnamate
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Preparation Methods

Acid-Catalyzed Esterification

The most conventional approach involves reacting cholesterol with trans-cinnamic acid derivatives in the presence of a strong acid catalyst. Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are frequently employed due to their efficacy in protonating the carbonyl group, facilitating nucleophilic attack by cholesterol’s hydroxyl group.

Reaction Conditions and Limitations

  • Catalyst Concentration : 1–5 mol% relative to reactants.

  • Solvent : Toluene or benzene as azeotropic agents to remove water.

  • Temperature : 80–110°C under reflux for 6–12 hours.

  • Yield : 60–75%, with side products including dehydrated cholesterol and polymerized cinnamic acid.

Table 1: Performance of Acid Catalysts in Esterification

CatalystTemperature (°C)Time (h)Yield (%)Byproducts
H₂SO₄1101268Sulfonated derivatives
p-TsOH100872Minimal dehydration
HCl (gas)901065Chlorinated impurities

Despite its simplicity, this method faces criticism for generating corrosive waste and requiring extensive purification.

Base-Catalyzed Transesterification

An alternative pathway employs transesterification of cinnamic acid esters (e.g., methyl cinnamate) with cholesterol under basic conditions. Potassium carbonate (K₂CO₃) or sodium methoxide (NaOMe) catalyzes the reaction by deprotonating cholesterol, enhancing its nucleophilicity.

Optimized Protocol

  • Reactants : Methyl trans-cinnamate (1.2 equiv), cholesterol (1.0 equiv).

  • Catalyst : 2 mol% K₂CO₃ in anhydrous DMF.

  • Conditions : 80°C for 6 hours under nitrogen.

  • Yield : 78–82%, with minimal saponification.

This method avoids direct handling of corrosive acids but struggles with moisture sensitivity and incomplete ester conversion.

Advanced Synthetic Approaches

Coupling Reagent-Mediated Esterification

Modern protocols utilize carbodiimide-based coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with 4-dimethylaminopyridine (DMAP) as a co-catalyst. These reagents activate the carboxyl group of trans-cinnamic acid, enabling efficient ester bond formation under mild conditions.

Typical Procedure

  • Dissolve trans-cinnamic acid (1.1 equiv) and cholesterol (1.0 equiv) in dichloromethane.

  • Add DCC (1.2 equiv) and DMAP (0.1 equiv).

  • Stir at room temperature for 4–6 hours.

  • Filter precipitated dicyclohexylurea (DCU) and concentrate.

  • Purify via column chromatography (hexane:ethyl acetate = 9:1).

Advantages :

  • Yields exceed 90% with high purity (>95%).

  • Minimal side reactions due to neutral pH.

Table 2: Comparison of Coupling Reagents

ReagentReaction Time (h)Yield (%)Purity (HPLC)
DCC/DMAP69296.5
EDCI/DMAP48995.8
CDI88594.2

Enzymatic Esterification

Lipases, particularly immobilized Candida antarctica lipase B (CAL-B), offer a sustainable alternative by catalyzing esterification in non-aqueous media. This method avoids toxic catalysts and operates under mild conditions.

Optimized Biocatalytic Process

  • Enzyme : CAL-B (Novozym 435) at 5% w/w.

  • Solvent : Tert-butanol (to suppress hydrolysis).

  • Conditions : 50°C, 24 hours, molecular sieves (4Å) to absorb water.

  • Yield : 88–94%, with enzyme reuse for up to 5 cycles.

Mechanistic Insight :
The lipase’s active site binds trans-cinnamic acid and cholesterol, positioning them for nucleophilic acyl substitution. The absence of water prevents reverse hydrolysis, driving the equilibrium toward ester formation.

Green Chemistry Innovations

Solvent-Free Microwave-Assisted Synthesis

Microwave irradiation accelerates esterification by enhancing molecular collision frequencies. A solvent-free protocol reduces waste and energy consumption.

Procedure :

  • Mix cholesterol and trans-cinnamic acid (1:1.1 molar ratio).

  • Add 2 mol% p-TsOH.

  • Irradiate at 300 W, 100°C, for 20 minutes.

  • Purify by recrystallization from ethanol.

Outcomes :

  • Yield : 89% in 20 minutes vs. 8 hours conventionally.

  • Purity : 97% (HPLC), with no charring observed.

Ionic Liquid-Mediated Reactions

Ionic liquids like [BMIM][BF₄] act as dual solvents and catalysts, enabling recyclable reaction systems.

Table 3: Ionic Liquid Performance

Ionic LiquidYield (%)Recyclability (cycles)
[BMIM][BF₄]915
[EMIM][OTf]874
[HMIM][PF₆]843

This approach reduces catalyst loading and eliminates volatile organic solvents.

Purification and Characterization

Recrystallization

Crude product is dissolved in hot ethanol (95%) and cooled to 4°C, yielding needle-like crystals. Two recrystallizations achieve >98% purity.

Column Chromatography

Silica gel chromatography with a gradient of hexane:ethyl acetate (95:5 to 80:20) separates esterified product from unreacted cholesterol and cinnamic acid.

Analytical Validation

  • HPLC : C18 column, UV detection at 254 nm, retention time = 12.3 minutes.

  • ¹H NMR : δ 5.35 (m, cholesterol H-6), δ 7.45 (d, J = 16 Hz, cinnamate H-β).

Comparative Analysis of Methods

Table 4: Method Efficacy and Sustainability

MethodYield (%)Purity (%)Environmental ImpactScalability
Acid-Catalyzed68–7285–90High (toxic waste)Moderate
Enzymatic88–9495–97Low (biodegradable)High
Microwave-Assisted8997Moderate (energy use)High
Ionic Liquid84–9193–96Low (recyclable)Moderate

Chemical Reactions Analysis

Types of Reactions: Cholesterol trans-Cinnamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

Biological Activities

Cholesterol trans-Cinnamate exhibits a range of biological activities that make it a promising candidate for therapeutic applications:

  • Lipid Metabolism Regulation : Studies have shown that cinnamate supplementation can significantly lower hepatic cholesterol and triglyceride levels. In animal models, it has been observed that this compound enhances high-density lipoprotein (HDL) levels while reducing the atherogenic index, indicating its potential role in managing cholesterol levels and preventing cardiovascular diseases .
  • Antioxidant Properties : The compound has demonstrated antioxidant activity by enhancing the activities of hepatic antioxidant enzymes such as catalase and glutathione peroxidase. This suggests that this compound may help in reducing oxidative stress, which is linked to various chronic diseases .
  • Anti-Diabetic Effects : Cinnamic acid and its derivatives are recognized for their potential in diabetes management. They have been shown to stimulate insulin secretion and improve pancreatic β-cell functionality, which could be beneficial in treating diabetes .

Case Studies and Research Findings

Several studies have documented the effects of this compound on health outcomes:

  • A study investigated the impact of cinnamate on lipid metabolism in rats fed a high-cholesterol diet. Results indicated that supplementation with cinnamate led to lower levels of hepatic cholesterol and triglycerides compared to control groups, suggesting its potential as a dietary supplement for managing cholesterol levels .
  • Another review highlighted the pharmacological activities of cinnamic acid derivatives, noting their antioxidant, hepatoprotective, and anti-diabetic properties. These findings support the notion that compounds like this compound could play significant roles in developing functional foods or supplements aimed at chronic disease prevention .

Biological Activity

Cholesterol trans-Cinnamate is a compound formed through the esterification of cholesterol and trans-cinnamic acid, which combines the structural features of both a vital lipid molecule and an aromatic compound. This compound has garnered attention for its potential biological activities, particularly in the fields of biochemistry, pharmacology, and material science. This article delves into the biological activities of this compound, highlighting its mechanisms of action, research findings, and potential applications.

This compound can be synthesized through a straightforward esterification process involving cholesterol and trans-cinnamic acid. The reaction typically employs catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions, often in solvents like toluene or dichloromethane. The efficiency of the synthesis can be enhanced using continuous-flow microreactors in industrial settings, allowing for better control over reaction parameters.

The biological activity of this compound primarily involves its interaction with cellular membranes and enzymes. Key mechanisms include:

  • Modulation of Lipid Metabolism : The compound influences the activity of enzymes responsible for cholesterol synthesis and degradation, potentially affecting lipid profiles in biological systems.
  • Antioxidant Properties : this compound exhibits antioxidant activity, which may help reduce oxidative stress in cells .
  • Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects, contributing to its therapeutic potential in various diseases.

Case Studies and Experimental Results

  • Lipid Metabolism Studies : Research indicates that this compound can significantly modulate lipid metabolism. For instance, studies have shown that derivatives of cinnamic acid can decrease triglycerides and total cholesterol levels in hyperlipidemic models .
  • Transfection Efficiency : In studies involving gene delivery systems, cholesterol-based cationic lipids demonstrated high transfection efficiencies even in serum-rich environments. This compound's structure may enhance its utility as a vector for gene therapy .
  • Antioxidant Activity : A study highlighted that compounds similar to this compound possess antioxidant properties comparable to established antioxidants like Trolox, indicating potential applications in managing oxidative stress-related conditions .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Lipid MetabolismDecreased triglycerides and total cholesterol
AntioxidantComparable activity to Trolox
Anti-inflammatoryPotential reduction in inflammatory markers
Gene DeliveryHigh transfection efficiency in serum conditions

Potential Applications

This compound shows promise across various domains:

  • Pharmaceuticals : Due to its lipid-modulating properties, it could be developed into therapeutics for dyslipidemia and related metabolic disorders.
  • Gene Therapy : Its structural properties make it a candidate for improving gene delivery systems.
  • Material Science : The unique characteristics of this compound lend themselves to applications in developing novel materials such as liquid crystals and gelators.

Comparison with Similar Compounds

Cholesterol trans-Cinnamate belongs to a broader class of cholesterol esters, which vary in their acyl chain composition. Below is a comparative analysis with structurally analogous compounds:

Structural and Physicochemical Properties
Compound Name CAS Number Acyl Chain Type Molecular Formula Molecular Weight Purity Key Structural Features
This compound 50305-81-2 Aromatic (trans-cinnamate) C₃₆H₅₂O₂ 516.81 >96.0% (HPLC) Rigid aromatic ring, trans-configuration
Cholesterol Oleate 303-43-5 Unsaturated (oleate) C₄₅H₇₈O₂ 651.10 >85.0% (GC) Long unsaturated C18 chain (cis-9 double bond)
Cholesterol n-Octanoate 1182-42-9 Saturated (octanoate) C₃₅H₅₈O₂ 510.82 >95.0% (GC) Medium-chain saturated C8 acyl group
Cholesterol Laurate 1908-11-8 Saturated (laurate) C₃₅H₅₈O₂ 510.82 >95.0% (GC) Long-chain saturated C12 acyl group
Cholesterol Hydrocinnamate 14914-99-9 Aromatic (hydrocinnamate) C₃₆H₅₄O₂ 518.83 >95.0% (GC) Saturated propyl-linked aromatic ring

Key Observations :

  • Aromatic vs. Aliphatic Chains: The aromatic cinnamate group in this compound introduces rigidity and planar geometry, contrasting with the flexible aliphatic chains of octanoate or laurate. This structural difference impacts melting points, solubility, and mesophase behavior in liquid crystals .
  • Purity Methods : this compound requires HPLC for purity assessment due to its complex aromatic structure, whereas GC suffices for simpler aliphatic esters .
  • Molecular Weight: Cholesterol Oleate, with a longer unsaturated chain, has the highest molecular weight (651.10 g/mol), while shorter-chain esters (e.g., octanoate) are lighter .
Functional and Application-Based Comparison
  • Liquid Crystal Research: this compound’s rigid aromatic structure enhances thermal stability and optical properties in cholesteric liquid crystals, outperforming saturated esters like laurate or octanoate .
  • Membrane Studies : The bulky cinnamate group may hinder integration into lipid bilayers compared to Cholesterol Oleate, which is commonly used in membrane fluidity studies .
  • Analytical Utility: The UV-active aromatic ring in trans-Cinnamate enables detection via spectrophotometry, unlike non-aromatic esters requiring derivatization for analysis .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for synthesizing and characterizing Cholesterol trans-Cinnamate in laboratory settings?

  • Methodological Answer: Synthesis typically involves esterification of cholesterol with trans-cinnamic acid using catalysts like DCC (N,N'-dicyclohexylcarbodiimide) or enzymatic methods. Characterization requires HPLC with UV detection (λ = 254 nm) for purity assessment (>96% by HPLC/TLC) . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with ester carbonyl peaks observed at ~170 ppm in ¹³C NMR . Mass spectrometry (MS) further validates molecular weight (516.81 g/mol) .

Q. How can researchers ensure accurate detection of this compound in biological matrices?

  • Methodological Answer: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selective reaction monitoring (SRM) for high sensitivity in complex samples. For in vitro studies, pre-treatment with lipase or cholesterol esterase may be required to hydrolyze ester bonds, followed by derivatization for enhanced detection . Validate methods using spike-and-recovery experiments in serum or plasma to account for matrix effects .

Advanced Research Questions

Q. What experimental design considerations are critical for studying the metabolic pathways of this compound?

  • Methodological Answer: Isotopic labeling (e.g., ¹⁴C-cholesterol or deuterated cinnamate) enables tracking of metabolic turnover. Use enzyme inhibition assays (e.g., with cytochrome P450 inhibitors like ketoconazole) to identify monooxygenases involved in oxidation pathways . Cross-validate findings with knockout cell lines (e.g., CYP7A1-deficient models) to confirm enzymatic roles in cholesterol metabolism .

Q. How can contradictory data on the stability of this compound in lipid bilayers be resolved?

  • Methodological Answer: Discrepancies in stability studies often arise from variations in bilayer composition (e.g., phosphatidylcholine vs. sphingomyelin content). Standardize experimental conditions using differential scanning calorimetry (DSC) to measure phase transition temperatures and small-angle X-ray scattering (SAXS) to assess structural integrity . Replicate experiments across multiple labs to control for batch-to-batch variability in compound purity .

Q. What are the ethical and methodological challenges in translating preclinical findings on this compound to human studies?

  • Methodological Answer: Adhere to NIH guidelines for preclinical reproducibility, including detailed reporting of animal models (e.g., LDL receptor-deficient mice) and dosing regimens . Use cross-validation protocols when transitioning from animal to human cell lines to ensure bioanalytical consistency (e.g., parallel LC-MS runs for both matrices) . Ethical review must address species-specific metabolic differences to avoid overinterpretation of therapeutic potential .

Data Analysis and Interpretation

Q. How should researchers address variability in enzymatic activity assays involving this compound?

  • Methodological Answer: Normalize activity data to protein concentration (Bradford assay) and control for substrate solubility using detergent-based buffers (e.g., 0.1% Triton X-100). Statistical outliers should be evaluated via Grubbs' test, and intra-assay variability minimized by triplicate measurements with coefficient of variation (CV) <15% .

Q. What strategies optimize the structural-activity relationship (SAR) analysis of this compound derivatives?

  • Methodological Answer: Employ molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities for cholesterol transporters like NPC1L1. Validate predictions with surface plasmon resonance (SPR) to measure kinetic parameters (KD, kon/koff) . Compare derivative libraries using principal component analysis (PCA) to cluster compounds by functional groups .

Cross-Disciplinary Applications

Q. How can this compound be utilized in material science research?

  • Methodological Answer: Investigate its role in liquid crystal systems by measuring helical twisting power (HTP) via polarized optical microscopy. Compare HTP values with structural analogs (e.g., cholesterol oleate) to correlate ester chain length with mesophase stability .

Q. What are the best practices for integrating this compound data into systems biology models?

  • Methodological Answer: Use kinetic modeling software (e.g., COPASI) to simulate cholesterol ester flux in lipid metabolism pathways. Parameterize models with experimental data from isotopic tracing studies and validate against clinical lipidomics datasets .

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